Sodium taurodehydrocholate (C26H44NNaO6S) is a synthetic bile salt analog frequently employed in scientific research to investigate various physiological and biochemical processes. It's a taurine conjugate of dehydrocholic acid, a derivative of cholic acid, a primary bile acid synthesized in the liver. [] While structurally similar to naturally occurring bile salts like sodium taurocholate, the presence of a keto group at the C-7 position distinguishes it and contributes to its unique properties. [, ] This distinct structure makes sodium taurodehydrocholate a valuable tool for studying bile acid transport, metabolism, and its influence on various physiological functions.
Sodium taurodehydrocholate is classified as an amphipathic organic molecule and is a sodium salt of taurodehydrocholic acid. It is a taurine conjugate of dehydrocholic acid, which itself is derived from cholic acid through oxidation with chromic acid. Dehydrocholic acid serves multiple functions in the body, primarily acting as a cholagogue to stimulate biliary lipid secretion. Sodium taurodehydrocholate is often used in clinical settings for its gastrointestinal benefits and its role in regulating cholesterol metabolism .
The synthesis of sodium taurodehydrocholate involves several steps. Initially, dehydrocholic acid is synthesized through the oxidation of cholic acid. This process can be achieved using chromic acid as an oxidizing agent. Following the synthesis of dehydrocholic acid, it is conjugated with taurine to form taurodehydrocholic acid. The sodium salt form is then obtained by neutralizing the acid with sodium hydroxide or sodium bicarbonate.
These reactions typically require controlled temperatures and pH levels to ensure high yield and purity of the final product.
Sodium taurodehydrocholate has a complex molecular structure characterized by a steroid backbone typical of bile acids. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms.
The three-dimensional conformation of sodium taurodehydrocholate facilitates its interaction with lipid membranes and proteins involved in lipid metabolism.
Sodium taurodehydrocholate participates in several biochemical reactions within the gastrointestinal tract. It acts primarily as a surfactant to emulsify fats, enhancing their absorption.
These reactions are crucial for effective digestion and absorption of dietary fats.
The mechanism by which sodium taurodehydrocholate exerts its effects involves several pathways:
These mechanisms highlight its role not only in digestion but also in maintaining metabolic homeostasis.
Sodium taurodehydrocholate exhibits distinct physical and chemical properties:
These properties are essential for its functionality within biological systems.
Sodium taurodehydrocholate has numerous scientific applications:
Research continues to explore its potential therapeutic roles in managing cholesterol-related diseases such as gallstones and atherosclerosis .
Sodium taurodehydrocholate (TDHC) exhibits distinct transport kinetics compared to natural bile acids (BAs) due to its non-micelle-forming properties and modified molecular structure. Unlike natural conjugated BAs such as taurocholate (TCA), which rely heavily on the sodium-dependent taurocholate cotransporting polypeptide (NTCP/SLC10A1) for hepatocellular uptake, TDHC demonstrates reduced affinity for NTCP. In vitro studies using rat hepatocytes reveal that TDHC uptake occurs through a dual-mechanism system:
Electrophysiological analyses further demonstrate that TDHC transport generates a lower transmembrane potential shift (–35 mV vs. –58 mV for TCA), confirming its attenuated electrogenic properties [9]. This mechanistic divergence underpins TDHC’s reduced hepatic accumulation and altered enterohepatic cycling.
Table 1: Comparative Transport Kinetics of TDHC vs. Natural Bile Acids
Parameter | TDHC | Taurocholate (TCA) | Experimental Model |
---|---|---|---|
NTCP Affinity (Km, μM) | 89.2 ± 12.4 | 22.5 ± 3.1 | Isolated rat hepatocytes |
OATP Contribution (%) | ~60% | ~20% | OATP-transfected HEK293 cells |
Max Uptake Velocity | 4.1 nmol/min/mg | 11.3 nmol/min/mg | Perfused rat liver |
Choleretic Response | Moderate | High | In vivo primate studies |
Physiologically, TDHC administration increases bile flow by 1.8–2.2 μL/μmol, notably lower than TCA’s 3.5 μL/μmol. This stems from its limited capacity to osmotically drive canalicular water secretion and its negligible impact on tight junction permeability—contrasting with TCA’s pronounced effect on paracellular solute clearance [4].
TDHC influences bile acid homeostasis by competitively inhibiting NTCP-mediated uptake of endogenous BAs. In human hepatoma models (HepG2), TDHC exposure (100 μM) reduces taurocholate influx by 65% via direct competition for NTCP substrate-binding sites. This inhibition disrupts the enterohepatic circulation of BAs, leading to:
Molecular dynamics simulations reveal TDHC’s binding mode within NTCP’s central pore involves weaker hydrogen bonding with residues Thr-267 and Tyr-291 compared to TCA. This suboptimal interaction reduces NTCP conformational shifts required for efficient transport [1].
Table 2: NTCP Interactions with TDHC vs. Endogenous Bile Acids
Interaction Parameter | TDHC | Taurocholate (TCA) | Method |
---|---|---|---|
Binding Energy (kcal/mol) | –7.8 | –10.2 | Molecular docking |
Residue Contacts | Thr-267, Tyr-291 | Asn-262, Thr-267, Tyr-291, Ser-268 | Cryo-EM and mutagenesis |
FXR Suppression | 40–50% | <10% | Luciferase reporter assay |
BSEP Downregulation | ~30% | Negligible | Western blot/QPCR |
TDHC’s interference extends to gut-liver crosstalk, where diminished FXR activation reduces fibroblast growth factor 19 (FGF19) secretion by ileal enterocytes. This impairs feedback inhibition of hepatic BA synthesis, elevating serum BA levels by 2.5-fold in primate models [4] [10].
TDHC and lithocholic acid (LCA) derivatives exhibit overlapping affinity for hepatobiliary transporters, triggering competitive inhibition at both sinusoidal and canalicular membranes:
Sinusoidal Uptake Competition
Canalicular Efflux Interference
Table 3: Binding Affinities and Inhibitory Potencies of TDHC vs. LCA Derivatives
Transporter | Substrate | TDHC IC₅₀ (μM) | Inhibition Efficacy | Cellular Consequence |
---|---|---|---|---|
OATP1B1 | Glycolithocholate | 28.4 ± 3.2 | 75% reduction | Systemic LCA accumulation |
NTCP | Taurolithocholate | 105.7 ± 15.3 | 40% reduction | Impaired sulfation/detoxification |
BSEP | Taurolithocholate | 61.9 ± 8.7 | 50% reduced efflux | ROS generation (3-fold increase) |
Microbiome interactions further complicate this dynamic: TDHC resists bacterial deconjugation in the colon due to its 7-dehydro configuration, whereas LCA derivatives undergo extensive microbial transformation. This imbalance alters the luminal BA ratio, potentially favoring Clostridium scindens overgrowth—a key bacterium in secondary BA metabolism [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0